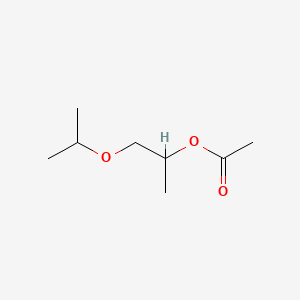
2-(Isopropyloxy)-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyloxy)-1-methylethyl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyloxy group attached to a methylethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyloxy)-1-methylethyl acetate typically involves the esterification of isopropyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction can be represented as follows:
CH3COOH+(CH3)2CHOH→(CH3)2CHOOCCH3+H2O
The resultant ester and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. Ionic liquids have also been explored as green catalysts for this esterification reaction due to their environmental friendliness and superior catalytic activity .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyloxy)-1-methylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield isopropyl alcohol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to form corresponding acids or ketones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Isopropyl alcohol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Acids or ketones.
Scientific Research Applications
2-(Isopropyloxy)-1-methylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Investigated for its potential use in drug formulation and delivery due to its solubility properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(Isopropyloxy)-1-methylethyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release isopropyl alcohol and acetic acid, which can then participate in further biochemical pathways. The compound’s solubility properties also make it an effective solvent, facilitating the dissolution and transport of other molecules .
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the methylethyl group.
Ethyl acetate: Another common ester with similar solvent properties but different molecular structure.
Methyl acetate: A simpler ester with a lower molecular weight.
Uniqueness
2-(Isopropyloxy)-1-methylethyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of isopropyloxy and methylethyl groups makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
54839-25-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-propan-2-yloxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-7(3)11-8(4)9/h6-7H,5H2,1-4H3 |
InChI Key |
JQTIDYJFCNWJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


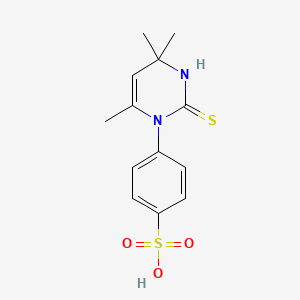
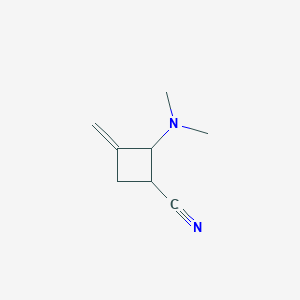
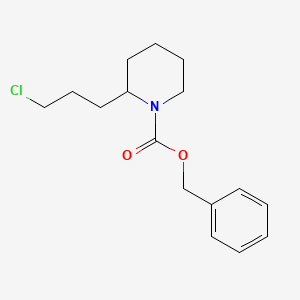
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
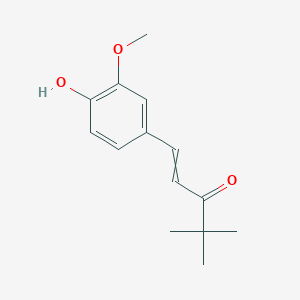
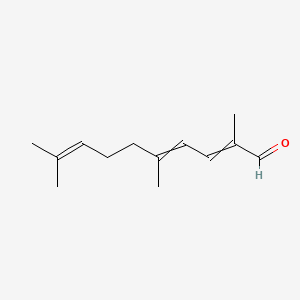
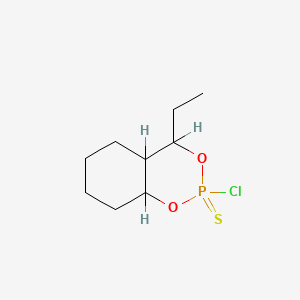
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
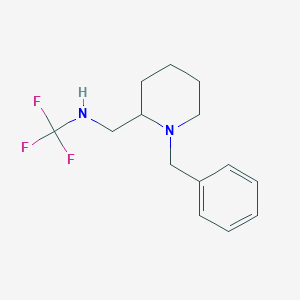

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)


